2-脱氧-2-氟-D-阿拉伯呋喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

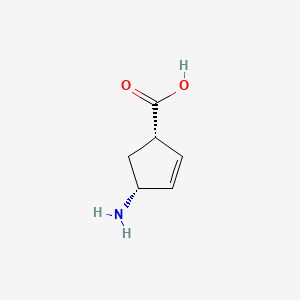

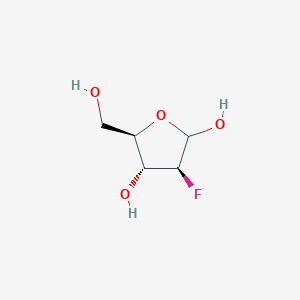

2-Deoxy-2-fluoro-D-arabinofuranose (2-F-AraF) is a sugar derivative that has recently gained attention in the scientific research community due to its potential applications in a number of areas. This sugar derivative is a fluorinated derivative of D-arabinofuranose, and is a useful reagent due to its unique properties.

科学研究应用

Antisense Oligonucleotides in Gene Therapy

2-Deoxy-2-fluoro-D-arabinofuranose: is a key component in the synthesis of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA) . These compounds are used in antisense therapy, which involves the design of oligonucleotides that bind to specific mRNA sequences to inhibit gene expression. The incorporation of 2′F-ANA enhances the stability and binding affinity of these oligonucleotides to RNA, making them potent tools for gene silencing.

Enhancing RNA Affinity and Stability

The modified sugar 2′F-ANA exhibits increased RNA affinity compared to DNA and phosphorothioate DNA . This property is crucial for the development of more effective antisense oligonucleotides, as it allows for stronger and more selective interactions with target RNA sequences, leading to improved gene silencing efficacy.

RNase H Substrate Activity

Hybrids of RNA and 2′F-ANA are substrates for RNase H, an enzyme involved in the degradation of RNA . This feature is essential for antisense drugs because it enables the targeted destruction of mRNA, reducing the levels of specific proteins implicated in diseases.

Chemoenzymatic Synthesis of Anticancer Drugs

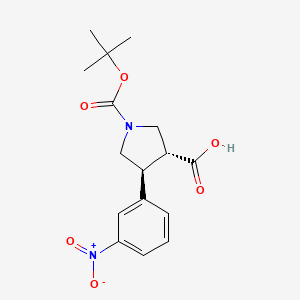

2-Deoxy-2-fluoro-D-arabinofuranose: is used in the chemoenzymatic synthesis of clofarabine , a drug used in the treatment of certain leukemias. The compound serves as a precursor in the enzymatic reactions leading to the formation of clofarabine, highlighting its role in the production of therapeutic agents.

Diagnostic Imaging

While not commonly used in plant imaging, derivatives of 2-Deoxy-2-fluoro-D-arabinofuranose have been reported to be taken up by plants, suggesting potential applications in diagnostic imaging in botany . This could lead to new methods for studying plant physiology and pathology.

Nanobiotechnology

Due to its charge transfer properties similar to DNA and enhanced chemical stability, 2′F-ANA is considered a potential alternative to DNA in nanobiotechnological applications . This opens up possibilities for its use in the development of nanoscale devices and sensors.

Structural Studies and Conformational Analysis

The unique structural features of 2′F-ANA allow for detailed conformational studies, which are important for understanding the interactions between nucleic acids and proteins . This knowledge can be applied to the design of new drugs and therapeutic strategies.

Enzyme Substrate Specificity Research

Research into the substrate specificity of enzymes like E. coli nucleoside phosphorylases has been facilitated by the use of 2-Deoxy-2-fluoro-D-arabinofuranose . This compound helps in elucidating the electronic and stereochemical factors that govern enzyme-substrate interactions, contributing to our understanding of enzyme mechanisms.

作用机制

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-arabinofuranose is RNA . This compound, along with hybrids of RNA and D-arabinonucleic acids (ANA), are substrates of RNase H . RNase H is an enzyme that is believed to be involved in the primary mechanism by which antisense oligonucleotides cause a reduction in target RNA levels in vivo .

Mode of Action

2-Deoxy-2-fluoro-D-arabinofuranose interacts with its targets by forming hybrids with RNA . It has enhanced RNA affinity relative to that of DNA and phosphorothioate DNA . The 2’-fluoroarabino modification showed favorable pairing to single-stranded DNA . This feature is believed to be an important factor in the mechanism that allows RNase H to discriminate between 2’F-ANA/RNA (or DNA/RNA) and RNA/RNA duplexes .

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-2-fluoro-D-arabinofuranose involve the degradation of target mRNAs via RNase H-mediated action . The increased stability of hybrids formed by 2’F-ANA (e.g., 2’F-ANA/RNA) appears to originate from conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization .

Pharmacokinetics

It is known that the compound has enhanced rna affinity, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-Deoxy-2-fluoro-D-arabinofuranose is a reduction in target RNA levels in vivo . This is achieved through the RNase H-mediated degradation of target mRNAs .

Action Environment

Given that the compound forms hybrids with rna and is a substrate of rnase h, it can be inferred that the action likely takes place within the cellular environment where these components are present .

属性

IUPAC Name |

(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-IOVATXLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-fluoro-D-arabinofuranose | |

Q & A

Q1: How does 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine exert its cytotoxic effect?

A1: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (compound 1b in the research) exhibits cytotoxicity by inhibiting DNA synthesis within cells. [] This conclusion is based on observations of reduced labeled thymidine incorporation into DNA in treated L1210 cells, while RNA and protein synthesis remained unaffected. [] This suggests that the compound specifically targets DNA replication processes, leading to cell death. You can find more details on this research here:

Q2: What makes 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine resistant to metabolic breakdown?

A2: Unlike many nucleoside analogues, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability contributes to its potential as a therapeutic agent, as it can persist within cells and exert its cytotoxic effects for extended periods. For further information, please refer to:

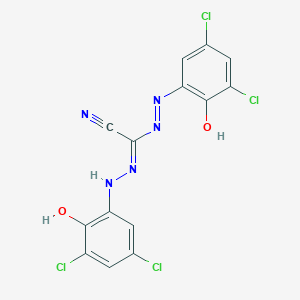

Q3: How does the structure of the purine base influence the activity of 2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate (2FAra-1P) in enzymatic reactions with E. coli purine nucleoside phosphorylase (PNP)?

A3: Research indicates that the electronic structure of the purine base significantly influences the substrate activity of 2FAra-1P with E. coli PNP. [] Specifically, natural purine bases demonstrated higher reactivity compared to their synthetic analogues. [] This suggests that the enzyme's active site exhibits selectivity towards the specific electronic properties of natural purines, impacting the efficiency of the enzymatic reaction. This research delves deeper into this topic:

Q4: What is the significance of chemoenzymatic synthesis approaches for clofarabine and related nucleosides?

A4: Chemoenzymatic synthesis offers a valuable approach for producing clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) and similar 2′-deoxyfluoroarabinosyl nucleosides. [] This method utilizes both chemical synthesis and enzymatic reactions in a sequential manner. [] Advantages of this approach include potentially higher yields, reduced steps compared to purely chemical synthesis, and the ability to exploit the regio- and stereoselectivity of enzymes. Further details on these chemoenzymatic approaches can be found here:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)